N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-4-methoxybenzamide
Description
This compound is a pyrido[1,2-a]pyrazine derivative featuring a benzyloxy group at the 7-position and a 4-methoxybenzamide moiety attached via an ethyl linker. The benzyloxy group may enhance lipophilicity and membrane permeability, while the 4-methoxybenzamide substituent could influence binding affinity through steric or electronic effects.
Properties
IUPAC Name |
N-[2-(1,8-dioxo-7-phenylmethoxy-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-32-20-9-7-19(8-10-20)24(30)26-11-12-27-13-14-28-16-23(22(29)15-21(28)25(27)31)33-17-18-5-3-2-4-6-18/h2-10,15-16H,11-14,17H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWZYYVLVMWMFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2CCN3C=C(C(=O)C=C3C2=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-4-methoxybenzamide typically involves the condensation of benzyloxy derivatives with various intermediates under controlled conditions. Key steps include:
Initial formation of the pyridopyrazine core through cyclization reactions.
Introduction of the benzyloxy group via nucleophilic substitution.
Coupling of the core with 4-methoxybenzamide to achieve the final product.
Industrial Production Methods: Industrial production often employs optimized catalytic processes to improve yield and reduce production costs. Key methodologies may include:
Utilization of high-efficiency catalysts for the cyclization and coupling reactions.
Temperature and pressure control to maximize product formation while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions: N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxidizing agents to alter functional groups.
Reduction: Use of reducing agents to simplify complex structures.
Substitution: Replacement of specific groups within the molecule under appropriate conditions.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions are commonly used. The conditions often involve controlled temperature and solvent selection to ensure specificity and efficiency.
Major Products: Depending on the reaction type, major products can vary. For instance:
Oxidation may produce derivatives with additional oxygen atoms.
Reduction could yield simpler analogs of the original compound.
Substitution often results in compounds with varied functional groups tailored for specific applications.
Scientific Research Applications
Chemistry: This compound serves as a vital reagent in organic synthesis, aiding in the development of new chemical entities and intermediates.
Biology: In biological studies, it is utilized to investigate cellular processes, enzyme interactions, and biochemical pathways due to its unique structure and reactivity.
Medicine: Pharmacological research employs N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-4-methoxybenzamide to explore potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Industrial applications range from material science to the development of specialized coatings and polymers.
Mechanism of Action
The compound exerts its effects through specific molecular interactions. Molecular Targets and Pathways:
It targets particular enzymes, binding to their active sites and modulating their activity.
It can also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and related analogs from the literature:
Key Observations:
Core Heterocycle Differences: The target compound and Examples 322/323 share the pyrido[1,2-a]pyrazine core, which is distinct from the imidazo[1,2-a]pyridine core in Compound 1l .
Substituent Effects :
- Benzyloxy vs. Fluorobenzyl : The target’s 7-benzyloxy group differs from the 4-fluorobenzyl substituents in Examples 322/323 . Fluorine substitution (as in 4-fluorobenzyl) may improve metabolic stability and binding affinity via hydrophobic or electrostatic interactions.
- Methoxybenzamide vs. Carboxamide : The target’s 4-methoxybenzamide moiety introduces a methoxy group, which could enhance solubility compared to the simpler ethyl or 2-methoxyethyl carboxamides in Examples 322/323.
Functional Group Positioning :
- The target compound lacks the 9-hydroxy group present in Examples 322/323, which may reduce hydrogen-bonding capacity but increase metabolic stability.
Structural Implications for Bioactivity
- Electron-Withdrawing Effects : The absence of electron-withdrawing groups (e.g., nitro in Compound 1l) in the target may reduce reactivity but improve selectivity.
- Amide Linker Flexibility : The ethyl linker in the target compound may offer greater conformational flexibility compared to the rigid carboxamide linkers in Examples 322/323, influencing target engagement.
Biological Activity
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Features
The compound belongs to the class of benzamides and pyrido[1,2-a]pyrazines. Its structure includes:
- Benzyloxy group : May enhance lipophilicity and facilitate membrane permeability.
- Methoxybenzamide moiety : Potentially interacts with biological targets such as enzymes and receptors.
The molecular structure can be represented as follows:
Research indicates that compounds similar to this compound may inhibit various enzyme activities or modulate receptor signaling pathways. While specific mechanisms for this compound are not fully elucidated, it is hypothesized to interact with:
- Proteases : Enzymes that break down proteins and peptides.
- Receptors : Potential targets in various signaling pathways.
Pharmacological Properties
The compound has been referenced in scientific literature for its potential applications in drug discovery. Notably, it has shown promise as an inhibitor of certain biological pathways, which may be relevant for treating diseases such as tuberculosis.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds within the same structural family:
-
Anti-tubercular Activity :
- A series of substituted benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis. Some compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM .
- The most active compounds demonstrated low cytotoxicity against human embryonic kidney cells (HEK-293), indicating a favorable safety profile for further development.
- Diverse Biological Activities :
Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Anti-tubercular | Significant activity against M. tuberculosis |
| Cytotoxicity | Low toxicity in HEK-293 cells |
| Antitumor | Inhibitory effects on cancer cell growth |
| Anti-inflammatory | Potential use in inflammatory conditions |
| Antiviral | Activity against viral pathogens |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
